1-Phenyl-2-(trimethylsilyl)acetylene
Overview
Description
1-Phenyl-2-(trimethylsilyl)acetylene is an SiMe3-substituted alkyne . It has a linear formula of C6H5C≡CSi(CH3)3 and a molecular weight of 174.31 .
Synthesis Analysis
The synthesis of this compound involves coupling with propargylic and allylic alcohols . Polymerization of 1-phenyl-2-trimethylsilylacetylene by various transition metal catalysts has also been reported .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C6H5C≡CSi(CH3)3 .Chemical Reactions Analysis
This compound undergoes coupling with propargylic and allylic alcohols . It also undergoes polymerization by various transition metal catalysts .Physical and Chemical Properties Analysis
This compound is a liquid with a boiling point of 87-88 °C/9 mmHg (lit.) and a density of 0.886 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.528 (lit.) .Scientific Research Applications
Polymer Synthesis and Properties
Polymerization with High Molecular Weight : 1-Phenyl-2-(trimethylsilyl)acetylene was polymerized using TaCl5 cocatalyst systems to produce high-yield polymers with molecular weights over 1×10^6. The resulting polymers exhibited high thermal stability and formed tough films, demonstrating significant potential in material science applications (Tsuchihara, Masuda, & Higashimura, 1992).
Gas Permeation and Sorption Properties : Studies on the gas permeation and sorption properties of poly[1-phenyl-2-[p-(trimethylsilyl)phenyl]acetylene] revealed its higher permeability to large, condensable vapors compared to small, permanent gases. This characteristic makes it a highly permeable material, suitable for applications in gas separation technologies (Toy et al., 2000).
Catalytic Applications
Catalyst in Organic Synthesis : The compound served as a catalyst in the Hosomi-Sakurai reactions, facilitating various organic transformations. Its ability to be recovered and reused offers economic and ecological advantages in synthetic chemistry (Barbero et al., 2010).
Cyclotrimerization Reactions : It was used in titanium-catalyzed cyclotrimerization reactions, yielding compounds like 1,3,5-triphenyl-2,4,6-tris(trimethylsilyl)benzene. Such reactions are crucial in the development of complex organic molecules for various applications (Klein et al., 1994).
Advanced Material Applications
Formation of Silicon-Containing Compounds : The reaction with silicon-based compounds has been explored for creating novel organosilicon materials. These materials find use in electronics, coatings, and other industrial applications (Ishikawa et al., 1990).
Membrane Technology : Membranes synthesized from derivatives of this compound exhibited high oxygen permeability, making them suitable for applications in gas separation and purification processes (Sakaguchi, Kwak, & Masuda, 2002).
Chemical Synthesis
Microwave-Assisted Synthesis : It was effectively synthesized using a microwave-assisted copper and palladium-catalyzed coupling process, highlighting its potential for efficient industrial-scale production (Lei et al., 2016).
Formation of Novel Complexes : Studies have demonstrated its ability to form novel metal complexes, expanding the range of available compounds for research and industrial use (Zhou et al., 2015).
Mechanism of Action
Target of Action
It is known that this compound is aSiMe3-substituted alkyne , which suggests that it may interact with various biological targets depending on the specific context.
Mode of Action
1-Phenyl-2-(trimethylsilyl)acetylene: undergoes coupling with propargylic and allylic alcohols . This suggests that it can form bonds with these alcohols, potentially altering their structure and function.
Biochemical Pathways
It is known that this compound can undergo polymerization by various transition metal catalysts , indicating that it may be involved in the formation of polymers.
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . For instance, it should be stored under inert gas and should avoid light, air, and moisture as these conditions can lead to decomposition
Safety and Hazards
1-Phenyl-2-(trimethylsilyl)acetylene is classified as a combustible liquid . It may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .
Future Directions
Biochemical Analysis
Biochemical Properties
1-Phenyl-2-(trimethylsilyl)acetylene plays a significant role in biochemical reactions, particularly in the context of polymerization and coupling reactions. It interacts with various transition metal catalysts, facilitating the polymerization process. The compound undergoes coupling with propargylic and allylic alcohols, forming complex structures that are essential in organic synthesis . The nature of these interactions involves the formation of stable complexes with transition metals, which act as catalysts in the polymerization process.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with transition metal catalysts. These interactions facilitate the formation of stable complexes, which are crucial for the polymerization and coupling reactions. The compound’s SiMe3 group plays a vital role in stabilizing these complexes, enhancing their reactivity and efficiency in biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are critical factors influencing its effectiveness. The compound is sensitive to light, air, and moisture, which can lead to its degradation over time. Proper storage under inert gas and in dark conditions is essential to maintain its stability. Long-term effects on cellular function have not been extensively studied, but the compound’s stability is crucial for consistent experimental results .
Transport and Distribution
Within cells and tissues, this compound is likely transported and distributed through interactions with specific transporters or binding proteins. These interactions influence its localization and accumulation, which are critical for its effectiveness in biochemical reactions. The compound’s transport and distribution mechanisms are essential for its role in organic synthesis .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for optimizing its use in biochemical reactions and organic synthesis .
Properties
IUPAC Name |
trimethyl(2-phenylethynyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Si/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIXCCMXZQWTPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176086 | |
Record name | Silane, trimethyl(phenylethynyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
Record name | 1-Phenyl-2-(trimethylsilyl)acetylene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19401 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
2170-06-1 | |
Record name | Silane, trimethyl(phenylethynyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002170061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, trimethyl(phenylethynyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Phenyl-2-(trimethylsilyl)acetylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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